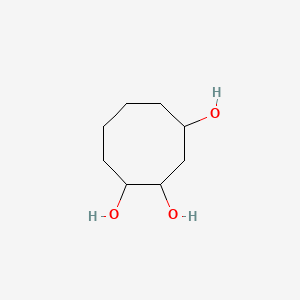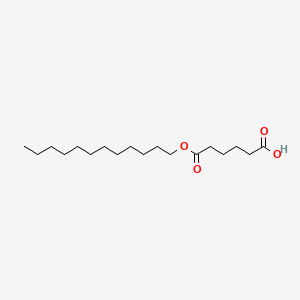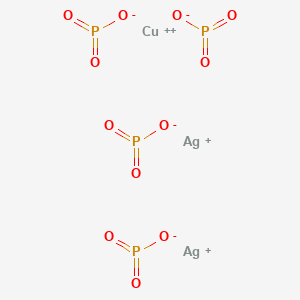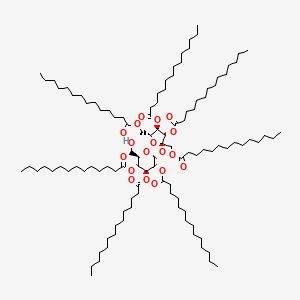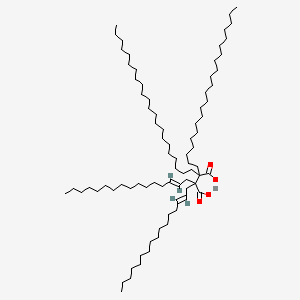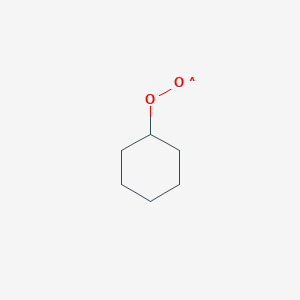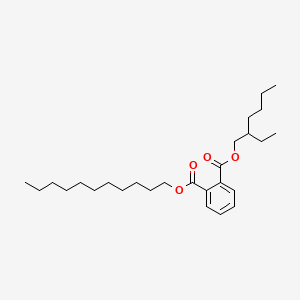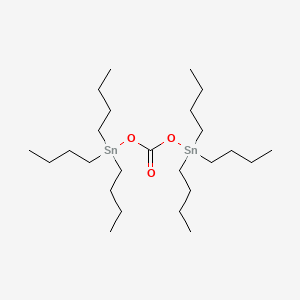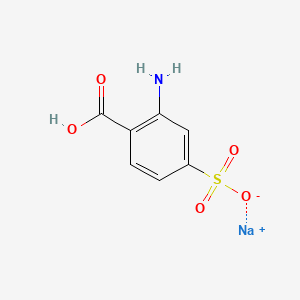
Sodium hydrogen 4-sulphonatoanthranilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a sodium salt derivative of benzoic acid, specifically 2-amino-4-sulfo-benzoic acid. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 4-sulphonatoanthranilate typically involves the sulfonation of anthranilic acid (2-aminobenzoic acid) followed by neutralization with sodium hydroxide. The reaction conditions often include the use of concentrated sulfuric acid as the sulfonating agent and controlled temperatures to ensure the desired substitution on the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful addition of sulfuric acid to anthranilic acid, followed by neutralization and crystallization to obtain the pure sodium salt.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium hydrogen 4-sulphonatoanthranilate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for electrophilic substitution typically involve the use of concentrated acids or halogens in the presence of catalysts.
Major Products
The major products formed from these reactions include nitro derivatives, sulfonamides, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Sodium hydrogen 4-sulphonatoanthranilate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which sodium hydrogen 4-sulphonatoanthranilate exerts its effects involves its interaction with specific molecular targets. The sulfonic acid group allows it to form strong ionic bonds with positively charged sites on proteins and enzymes, altering their activity. The amino group can participate in hydrogen bonding, further influencing molecular interactions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 4-sulfonatobenzoate
- Sodium 2-sulfonatobenzoate
- Sodium 3-sulfonatobenzoate
Uniqueness
Sodium hydrogen 4-sulphonatoanthranilate is unique due to the presence of both an amino group and a sulfonic acid group on the aromatic ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these functional groups.
Propriétés
Numéro CAS |
83763-37-5 |
|---|---|
Formule moléculaire |
C7H6NNaO5S |
Poids moléculaire |
239.18 g/mol |
Nom IUPAC |
sodium;3-amino-4-carboxybenzenesulfonate |
InChI |
InChI=1S/C7H7NO5S.Na/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10;/h1-3H,8H2,(H,9,10)(H,11,12,13);/q;+1/p-1 |
Clé InChI |
CFFDZTADOHGTBA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)[O-])N)C(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




